

Discovery and history of 4-(2-Aminopropan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Aminopropan-2-yl)benzonitrile

Cat. No.: B173250

[Get Quote](#)

An In-depth Technical Guide to 4-Aminobenzonitrile

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the discovery, history, and detailed experimental protocols for **4-(2-Aminopropan-2-yl)benzonitrile**. To fulfill the user's request for a comprehensive technical guide, this document focuses on the closely related and well-documented compound, 4-Aminobenzonitrile (also known as p-aminobenzonitrile or 4-cyanoaniline). The methodologies, data, and workflows presented here are based on established knowledge of 4-Aminobenzonitrile and serve as a representative guide for a compound of this class.

Introduction

4-Aminobenzonitrile is an organic compound featuring both an amino group (-NH_2) and a nitrile group ($\text{-C}\equiv\text{N}$) attached to a benzene ring in the para positions.^{[1][2]} This bifunctional molecule is a versatile building block in organic synthesis, serving as a crucial precursor for a wide range of pharmaceuticals, dyes, agrochemicals, and advanced materials.^{[1][3][4]} Its significance lies in the reactivity of its two functional groups, which allows for diverse chemical transformations. ^[1] It is used as an intermediate in the synthesis of antihypertensive drugs, kinase inhibitors, and the non-nucleoside reverse transcriptase inhibitor Etravirine.^{[5][6]}

Physicochemical and Spectroscopic Data

4-Aminobenzonitrile is typically a white to pale yellow crystalline solid under standard conditions.^[1] It is sparingly soluble in water but demonstrates good solubility in polar organic solvents like ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.^{[1][7][8]}

Quantitative Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂	[1] [6] [9]
Molecular Weight	118.14 g/mol	[1] [6] [9]
Melting Point	82-87 °C	[1] [6] [7] [8]
Boiling Point	285 °C (decomposes)	[1] [6]
Density	1.14 - 1.25 g/cm ³	[1] [6]
Vapor Pressure	0.00887 mmHg	[1] [9]
pKa	1.74 (at 25 °C)	[1]

Spectroscopic Data Summary

Spectroscopic Technique	Key Data/Observations	Reference
¹H NMR Spectroscopy		
δ 7.37 (dd, 2H)	Aromatic Protons	[10]
δ 6.64 (dd, 2H)	Aromatic Protons	[10]
δ 4.32 (s, br, 2H)	Amino Protons	[10]
¹³C NMR Spectroscopy		
δ 150.8	C-NH ₂	[10]
δ 133.7	Aromatic CH	[10]
δ 120.4	C-CN	[10]
δ 114.4	Aromatic CH	[10]
δ 99.5	Aromatic C	[10]
Infrared (IR) Spectroscopy		
3450 - 3300 cm ⁻¹	N-H stretch (primary amine)	[11]
2230 - 2210 cm ⁻¹	C≡N stretch (nitrile)	[11]
1620 - 1580 cm ⁻¹	Aromatic C=C stretch	[11]
Mass Spectrometry (MS)		
m/z 118	Molecular Ion [M] ⁺	[10]
m/z 91	Fragment	[10]
m/z 64	Fragment	[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 4-Aminobenzonitrile.

Synthesis of 4-Aminobenzonitrile

Several methods for the synthesis of 4-Aminobenzonitrile have been reported. Two common laboratory-scale procedures are outlined below.

Method 1: Ammonolysis of 4-Chlorobenzonitrile[12]

This method involves the nucleophilic aromatic substitution of chlorine with an amino group.

- Materials: 4-chlorobenzonitrile (10 g), aqueous ammonia (30 mL), ethanol (100 mL), sodium hydroxide (5 g), hydrochloric acid.
- Procedure:
 - In a suitable reaction vessel, suspend 4-chlorobenzonitrile (10 g) in a mixture of aqueous ammonia (30 mL) and ethanol (100 mL).
 - Add sodium hydroxide (5 g) to the stirred mixture.
 - Allow the reaction to proceed at room temperature for 24 hours.
 - After the reaction is complete, neutralize the mixture with hydrochloric acid to precipitate the product.
 - Collect the precipitate by filtration and wash thoroughly with water.
 - The crude product can be further purified by recrystallization.[8]

Method 2: Dehydration of 4-Aminobenzamide[13]

This method involves the dehydration of an amide to a nitrile using a dehydrating agent like thionyl chloride.

- Materials: 4-aminobenzamide (102 g, 0.75 mol), toluene (510 g), thionyl chloride (205 g, 1.72 mol), water, 30% sodium hydroxide solution.
- Procedure:
 - Dehydration: In a 1000 mL reaction flask equipped with a reflux condenser, add toluene (510 g) and 4-aminobenzamide (102 g). Heat the mixture to 90-100 °C.[13]

- Slowly add thionyl chloride (205 g) dropwise. A large amount of gas (HCl and SO₂) will be evolved. Maintain the temperature until all solids dissolve and gas evolution ceases.[13]
- Cool the resulting dehydration solution to 50-60 °C and keep it warm for the next step.[13]
- Hydrolysis & Work-up: In a separate 1000 mL flask, heat water (102 g) to 50-60 °C.[13]
- Add the dehydration solution dropwise to the hot water. Control the addition rate as gas (SO₂) will be produced.[13]
- After the addition is complete, stir until gas evolution stops. While still hot, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution.[13]
- Allow the layers to separate. Isolate the organic layer and cool it slowly to 0-5 °C to crystallize the product.[13]
- Collect the crystals by filtration and wash them to obtain 4-Aminobenzonitrile.[13]

Characterization Protocols

3.2.1 Melting Point Determination[1]

- Objective: To determine the melting point range of the synthesized 4-Aminobenzonitrile.
- Procedure:
 - A small amount of the finely powdered, dry sample is packed into a capillary tube.
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated at a controlled rate of 1-2 °C per minute near the expected melting point.
 - The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

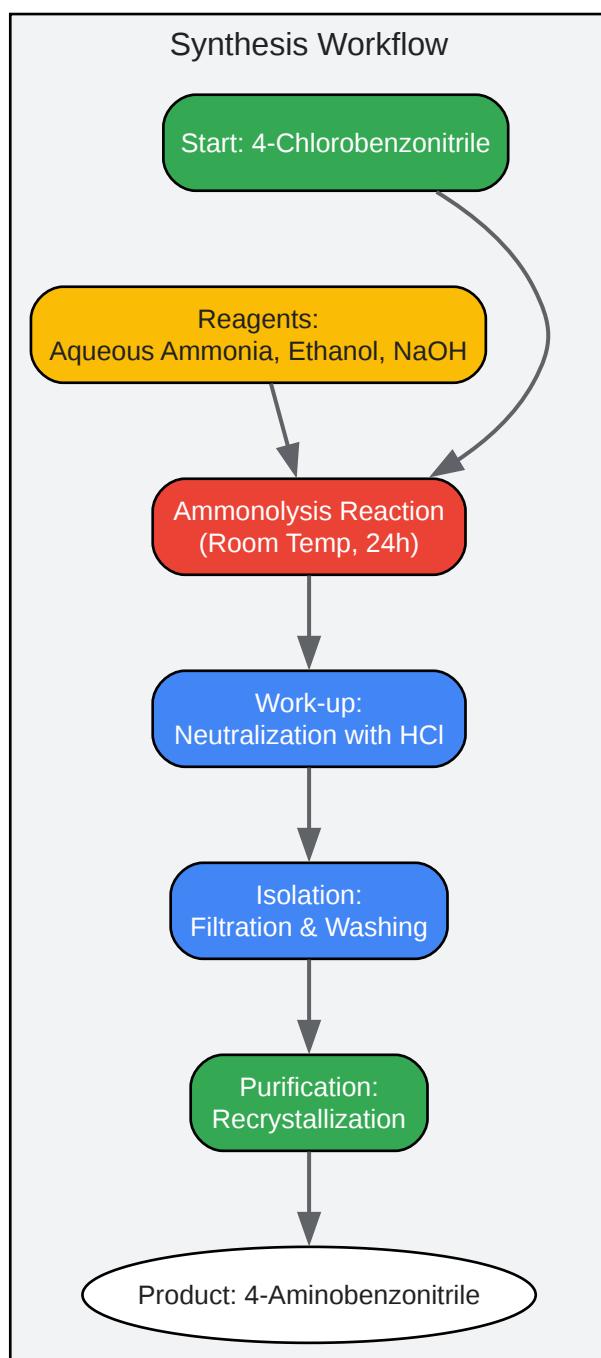
3.2.2 Infrared (IR) Spectroscopy[1][10]

- Objective: To identify the functional groups present in the molecule.

- Procedure (KBr Pellet Method):
 - Mix 1-2 mg of dry 4-Aminobenzonitrile with 100-200 mg of dry potassium bromide (KBr) powder.
 - Grind the mixture to a fine, homogeneous powder in an agate mortar.
 - Compress the powder into a thin, transparent pellet using a hydraulic press.
 - Acquire a background spectrum of a pure KBr pellet.
 - Place the sample pellet in the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .

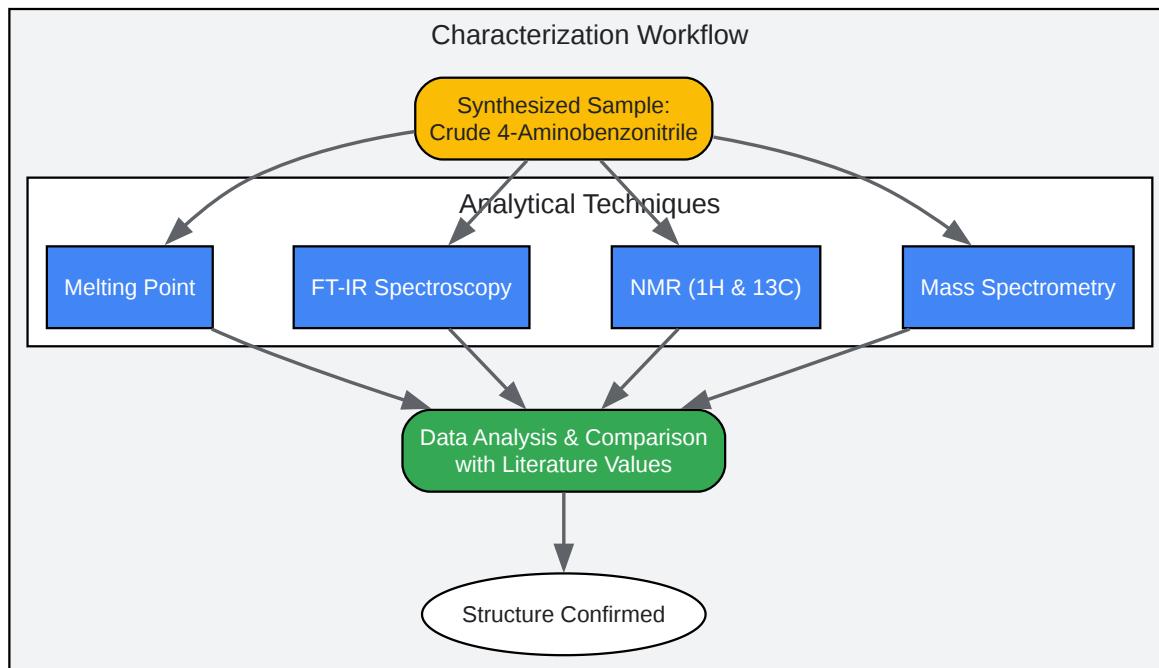
3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy[1][10]

- Objective: To elucidate the structure and confirm the identity of the compound.
- Procedure:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard.
 - Place the NMR tube into the spectrometer's probe.
 - Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Proton decoupling is typically used for ^{13}C NMR.


3.2.4 Mass Spectrometry (MS)[1][10]

- Objective: To determine the molecular weight and fragmentation pattern.
- Procedure (Electron Ionization - EI):
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after GC separation.

- In the ion source, vaporize the sample and bombard it with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion to generate the mass spectrum.


Visualized Workflows and Pathways

The following diagrams illustrate the general synthesis and characterization workflows for 4-Aminobenzonitrile.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 4-Aminobenzonitrile via ammonolysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of 4-Aminobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 9. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Discovery and history of 4-(2-Aminopropan-2-yl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173250#discovery-and-history-of-4-2-aminopropan-2-yl-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com